![molecular formula C20H27N3O5 B2994222 3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034605-29-1](/img/structure/B2994222.png)
3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an imidazolidine-2,4-dione core with a piperidine ring and a phenoxypropanoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the imidazolidine-2,4-dione intermediate.
Attachment of the phenoxypropanoyl group: This step involves the acylation of the piperidine ring with a phenoxypropanoyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxypropanoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or analgesic effects, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester functional group.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound with similar antimicrobial effects.
Uniqueness
3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of an imidazolidine-2,4-dione core with a piperidine ring and a phenoxypropanoyl group. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione, also known by its CAS number 2034605-29-1, is a compound belonging to the class of imidazolidine derivatives. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating inflammatory and infectious conditions. The unique structural features of this compound contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H27N3O5 with a molecular weight of approximately 389.4 g/mol. Its structure includes an imidazolidine core characterized by two carbonyl groups at positions 2 and 4, along with various substituents that enhance its biological activity.
Property | Value |
---|---|
CAS Number | 2034605-29-1 |
Molecular Formula | C20H27N3O5 |
Molecular Weight | 389.4 g/mol |
Structural Class | Imidazolidine Derivative |
Antimicrobial Properties
Research indicates that imidazolidine derivatives exhibit notable antimicrobial activity. The specific compound has shown efficacy against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and mediators, suggesting a mechanism that could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
The biological activity of this compound is believed to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors related to pain and inflammation, providing symptomatic relief.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted on various imidazolidine derivatives indicated that compounds with similar structural motifs displayed significant antibacterial activity against Gram-positive bacteria.
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
-
Research on Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
- Animal models of induced inflammation showed a reduction in paw edema when treated with the compound, supporting its therapeutic potential.
-
Enzyme Inhibition Studies :
- Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-15(28-17-6-4-3-5-7-17)19(25)21-10-8-16(9-11-21)23-14-18(24)22(20(23)26)12-13-27-2/h3-7,15-16H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIQZWXSSSEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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